Indium--lanthanum (1/1)
Description
Contextualization of Intermetallic Compounds in Materials Science
Intermetallic compounds are a unique class of materials formed from a stoichiometric ratio of two or more metallic elements. ipme.ru Unlike conventional alloys, which are solid solutions with random atomic arrangements, intermetallics possess an ordered crystal structure. ipme.ru This ordered arrangement leads to strong atomic bonding and distinct physical and chemical properties that often differ significantly from their constituent metals. ipme.ru These properties, which include high melting points, significant hardness, and excellent corrosion resistance, make intermetallic compounds highly valuable in a wide array of technological applications, ranging from high-temperature structural materials in aerospace to magnetic and superconducting components in advanced electronics. ipme.ruoup.com The study of intermetallic compounds is a vibrant field within materials science, driven by the continuous search for new materials with tailored functionalities.
The lanthanum-indium (La-In) binary system is a rich field for the exploration of intermetallic phases, with several compounds forming at different stoichiometric ratios. materialsproject.org The phase diagram of the La-In system, a graphical representation of the phases present at different temperatures and compositions, reveals the existence of multiple stable intermetallic compounds, each with its own unique crystal structure and properties. materialsproject.orgibm.com These diagrams are crucial tools for materials scientists in designing and synthesizing new materials with desired characteristics. rcet.org.inlibretexts.orgderingerney.comyoutube.com
Significance of Indium-Lanthanum (1/1) Research in Condensed Matter Physics and Materials Chemistry
The Indium-Lanthanum (1/1) compound, denoted as LaIn, holds particular interest for researchers in condensed matter physics and materials chemistry. Its significance stems from the potential to exhibit intriguing physical phenomena, such as superconductivity or complex magnetic ordering, which are often observed in lanthanide-based intermetallics. researchgate.netosti.govnih.govresearchgate.net The presence of lanthanum, a rare-earth element with its characteristic f-electrons, can lead to strong electronic correlations and localized magnetic moments, making LaIn a candidate for fundamental studies of magnetism and superconductivity. oup.com
From a materials chemistry perspective, the synthesis and characterization of LaIn provide valuable insights into the phase stability and thermodynamic properties of the broader La-In system. materialsproject.orgfortunejournals.comnih.gov Understanding the formation and crystal structure of this specific 1:1 stoichiometry contributes to the fundamental knowledge of intermetallic bonding and phase relationships. This knowledge is essential for the predictive design of new ternary or quaternary compounds with potentially enhanced properties.
Overview of Current Research Landscape and Key Challenges for LaIn
The current research landscape for the specific Indium-Lanthanum (1/1) compound appears to be limited, with much of the foundational work on the La-In system dating back several decades. While the existence of LaIn and its congruent melting point are established, detailed experimental and theoretical investigations into its specific physical properties are not widely reported in recent literature. materialsproject.orgibm.com
Key challenges in the study of LaIn are representative of the broader difficulties encountered in the field of intermetallic compounds. The synthesis of high-quality, single-phase samples can be challenging due to the high reactivity of lanthanum and the potential for the formation of multiple competing intermetallic phases within a narrow composition range. materialsproject.org Furthermore, the detailed characterization of its electronic, magnetic, and mechanical properties requires sophisticated experimental techniques and theoretical calculations, which have not yet been extensively applied to this specific compound. The lack of recent focused research presents both a challenge and an opportunity for new investigations into the fundamental properties and potential applications of LaIn.
Data on Indium-Lanthanum (1/1)
| Property | Value |
| Chemical Formula | LaIn |
| Melting Point | 1125 °C (Congruent) |
| Superconductivity | Not observed above 1°K for the related LaIn₃ compound; data for LaIn (1/1) is not available. ibm.com |
This table will be updated as more specific data on the electronic, magnetic, and mechanical properties of LaIn becomes available through further research.
Properties
CAS No. |
12136-30-0 |
|---|---|
Molecular Formula |
InLa |
Molecular Weight |
253.723 g/mol |
IUPAC Name |
indium;lanthanum |
InChI |
InChI=1S/In.La |
InChI Key |
IJXBFRYFPMTDHA-UHFFFAOYSA-N |
Canonical SMILES |
[In].[La] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Indium Lanthanum 1/1 Intermetallic Compounds
Traditional Solid-State Reaction Methods for LaIn Synthesis
Solid-state reactions represent the most conventional and widely employed routes for the synthesis of bulk polycrystalline LaIn. These methods typically involve the direct reaction of the constituent elements, lanthanum and indium, at elevated temperatures.
Arc Melting Techniques for Bulk LaIn
Arc melting is a standard and effective technique for synthesizing a wide range of intermetallic compounds, including LaIn, particularly those with high melting points. The process involves the direct melting of the constituent elements in a water-cooled copper hearth using a non-consumable tungsten electrode.
The synthesis of LaIn via arc melting begins with the precise weighing of high-purity lanthanum (typically >99.9%) and indium (>99.99%) in a 1:1 atomic ratio. To compensate for any potential loss of the more volatile component, a slight excess of indium may be used. The metals are placed together in a water-cooled copper crucible inside the arc furnace chamber. The chamber is first evacuated to a high vacuum (typically < 10⁻³ mbar) to remove atmospheric contaminants, particularly oxygen and nitrogen, which can readily react with lanthanum. Subsequently, the chamber is backfilled with a high-purity inert gas, such as argon, to a pressure slightly above atmospheric to prevent any air leakage into the chamber and to provide an ionized medium for the arc.
An electric arc is then struck between the tungsten electrode and the metallic charge, generating intense heat and causing the metals to melt and mix. To ensure homogeneity of the resulting alloy, the sample is typically melted multiple times, with the button being flipped over between each melting cycle. The congruent melting nature of LaIn, which melts at a specific temperature of 1125 °C, facilitates the formation of a uniform liquid phase that solidifies into the desired intermetallic compound upon cooling. colab.ws The rapid cooling inherent to the water-cooled copper hearth helps in quenching the high-temperature phase.
| Parameter | Typical Value/Condition |
| Starting Materials Purity | La: >99.9%, In: >99.99% |
| Stoichiometric Ratio | La:In = 1:1 (atomic) |
| Furnace Atmosphere | High-purity Argon |
| Chamber Pressure | Slightly above atmospheric |
| Melting Cycles | Multiple (typically 3-5) |
| Post-Melting State | Polycrystalline button |
High-Temperature Sintering and Annealing Processes for LaIn
Following arc melting, or as an alternative synthesis route starting from powdered precursors, high-temperature sintering and annealing are crucial steps to improve the homogeneity, crystallinity, and to relieve internal stresses within the LaIn compound.
In the context of post-arc melting treatment, the as-cast button is often sealed in an inert tube, typically made of quartz or tantalum, under a high vacuum or an inert atmosphere. The sealed sample is then placed in a furnace and subjected to a specific heat treatment profile. For LaIn, annealing is typically performed at a temperature below its melting point of 1125 °C. A common approach is to anneal the sample at a temperature in the range of 800-1000 °C for an extended period, which can range from several days to a few weeks. This prolonged heating allows for atomic diffusion in the solid state, which helps in the elimination of any compositional inhomogeneities and secondary phases that may have formed during the rapid solidification in the arc melter. The cooling process after annealing is also critical and is generally performed slowly to prevent the introduction of new thermal stresses.
Alternatively, sintering can be used to synthesize LaIn from elemental powders. In this method, high-purity lanthanum and indium powders are intimately mixed in the desired stoichiometric ratio. The powder mixture is then compacted into a pellet under high pressure. The pellet is subsequently sintered in a furnace under an inert atmosphere at a temperature below the melting point of LaIn. During sintering, the individual powder particles bond together through atomic diffusion, leading to the formation of a solid, polycrystalline bulk sample of LaIn. The sintering temperature and duration are key parameters that need to be optimized to achieve a high-density, single-phase product.
| Process | Key Parameters | Purpose |
| Annealing | Temperature: 800-1000 °C, Duration: Days to weeks, Atmosphere: Vacuum or inert gas | Homogenization, stress relief, improvement of crystallinity |
| Sintering | Temperature: Below 1125 °C, Atmosphere: Inert gas, Precursor form: Powdered elements | Formation of bulk solid from powders |
Solution-Based and Wet Chemical Approaches for LaIn Nanostructures
While solid-state methods are well-established for bulk LaIn, the synthesis of nanostructured forms of this intermetallic compound necessitates the use of solution-based or wet chemical approaches. These methods offer greater control over the size, shape, and morphology of the resulting nanoparticles. However, it is important to note that specific reports on the synthesis of LaIn nanostructures via these methods are scarce in the scientific literature. The following sections describe general strategies that could potentially be adapted for the synthesis of LaIn nanostructures.
Seed-Mediated Growth Strategies
Seed-mediated growth is a powerful technique for producing monodisperse nanocrystals with controlled shapes and sizes. This method involves the initial synthesis of small "seed" nanocrystals, which then act as nucleation sites for the further deposition of atoms, leading to the growth of larger nanocrystals.
For the potential synthesis of LaIn nanostructures, this would likely involve the initial formation of either lanthanum or indium nanoparticles as seeds. These seeds would then be introduced into a growth solution containing a precursor of the other element. By carefully controlling the reaction conditions, such as temperature, precursor concentration, and the presence of capping agents, the secondary element would deposit onto the seed particles, leading to the formation of bimetallic or intermetallic nanostructures. The choice of capping agents is crucial in this process to prevent agglomeration and to control the growth kinetics and final morphology of the nanoparticles.
Reductant-Assisted Synthesis Methods
Reductant-assisted synthesis is a common wet-chemical method for preparing metallic nanoparticles. This approach involves the chemical reduction of metal salt precursors in a solution to form zero-valent metal atoms, which then nucleate and grow into nanoparticles.
To apply this method to LaIn, one would need to co-reduce lanthanum and indium precursors in a suitable solvent. This would require the selection of a reducing agent that is strong enough to reduce both metal ions. The choice of solvent and capping agents would also be critical to control the reaction kinetics and to stabilize the resulting nanoparticles. The relative reduction potentials of the lanthanum and indium precursors would play a significant role in the nucleation and growth process, and careful control of the reaction parameters would be necessary to achieve the desired 1:1 stoichiometry in the final intermetallic nanostructures.
Advanced and Novel Synthesis Techniques for Indium-Lanthanum (1/1)
Beyond traditional and common solution-based methods, several advanced and novel synthesis techniques are being explored for the fabrication of intermetallic compounds, which could potentially be applied to the Indium-Lanthanum (1/1) system. While specific research on LaIn using these methods is limited, their potential for creating materials with unique properties warrants discussion.
One such technique is mechanical alloying , which involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This solid-state processing technique can lead to the formation of amorphous or nanocrystalline intermetallic phases at room temperature. For LaIn, a mixture of lanthanum and indium powders could be subjected to high-energy ball milling to induce the formation of the intermetallic compound.
Another promising approach is sputter deposition , a physical vapor deposition technique where atoms are ejected from a target material and deposited onto a substrate. By using a composite target of lanthanum and indium or by co-sputtering from separate lanthanum and indium targets, thin films of LaIn could be deposited with precise control over thickness and composition.
Finally, flux growth is a high-temperature solution growth method where a molten salt or metal is used as a solvent to facilitate the crystallization of a desired compound. For LaIn, a low-melting-point metal could be used as a flux to dissolve lanthanum and indium at a temperature below the melting point of LaIn. Upon slow cooling, single crystals of LaIn could precipitate from the flux.
These advanced techniques offer pathways to synthesize LaIn in forms that are not easily accessible through traditional methods, such as thin films, nanocrystalline powders, and single crystals, which are essential for fundamental studies and for the integration of this material into advanced devices.
Metallothermic Reduction Routes
Metallothermic reduction is a prominent pyrometallurgical process used for producing reactive metals and their alloys. youtube.com The fundamental principle involves a displacement reaction where a more reactive metal is used as a reducing agent to reduce a compound of a less reactive metal. researchgate.net For the synthesis of LaIn, this typically involves the reduction of a lanthanum compound, such as lanthanum oxide (La₂O₃) or lanthanum chloride (LaCl₃), in the presence of indium.
The choice of the reducing agent is critical and is guided by thermodynamic principles; the reducing agent must have a higher affinity for the anion (e.g., oxygen or chlorine) than the lanthanum does. elsevierpure.com Potent reducing agents like calcium or other alkali or alkaline earth metals are often employed. wikipedia.org For instance, a calciothermic reduction would proceed by mixing lanthanum oxide and indium powders with calcium metal powder. The entire process is typically carried out in an inert atmosphere within a sealed reactor, often called a "bomb," to prevent re-oxidation of the highly reactive rare-earth metal. youtube.com The reaction is highly exothermic, releasing significant heat that facilitates the formation of the intermetallic product in a liquid state, which aids in separating it from the slag (e.g., calcium oxide). youtube.com
An overview of the reduction of rare earth elements through such methods highlights both thermodynamic considerations and industrial applications. elsevierpure.com The process can be engineered to be part of a closed-loop system, enhancing efficiency and minimizing environmental impact. anl.gov
Table 1: Key Parameters in Metallothermic Reduction of LaIn
| Parameter | Description | Example |
|---|---|---|
| Lanthanum Source | The initial lanthanum compound to be reduced. | Lanthanum Oxide (La₂O₃), Lanthanum Chloride (LaCl₃) |
| Indium Source | Typically elemental indium powder or granules. | Indium (In) |
| Reducing Agent | A highly reactive metal with strong affinity for the anion. | Calcium (Ca), Sodium (Na), Magnesium (Mg) |
| Reaction Vessel | Sealed container to maintain an inert environment. | Sealed steel "bomb" reactor |
| Atmosphere | Inert gas to prevent oxidation. | Argon (Ar), Helium (He) |
| Products | The desired intermetallic and a slag byproduct. | Indium-Lanthanum (LaIn), Calcium Oxide (CaO) |
Shock-Wave Extrusion and Related High-Pressure Synthesis of LaIn
Shock-wave synthesis is a solid-phase method that utilizes the extremely high pressure (up to 170 GPa) and localized high temperatures generated by a shock wave to initiate chemical reactions and consolidate materials. mdpi.com A novel extension of this is shock-wave extrusion (SWE), which combines shock-wave loading, self-propagating high-temperature synthesis (SHS), and extrusion into a single-stage operation. mdpi.com
While specific studies on the shock-wave extrusion of LaIn are not widely documented, the principles can be applied from research on similar systems, such as the synthesis of NiAl from nickel and aluminum powders. mdpi.comresearchgate.net In a hypothetical SWE process for LaIn, a stoichiometric powder mixture of lanthanum and indium would be packed into a metal tube (e.g., steel or titanium). mdpi.comresearchgate.net The detonation of an explosive charge around this tube generates a powerful shock wave that collapses the tube inwards. This process creates conditions of intense, localized stress and temperature gradients, mechanical activation, and forced mass transfer, which can initiate the synthesis of the LaIn intermetallic compound directly during the explosive loading event. mdpi.comresearchgate.net The design can include extrusion through a forming hole, which helps in producing a dense, homogeneous final product. mdpi.com
The primary advantage of this method is the ability to produce composite materials, for example, a steel pipe with an inner layer of a hard, heat-resistant intermetallic like LaIn, in a single, rapid step without prior heating of the reactants. mdpi.com
Infiltration and Combustion Synthesis Mechanisms
Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a technique where a highly exothermic reaction, once initiated by a local energy source (like a heated coil), propagates through the reactants as a self-sustaining combustion wave. This process has been used to synthesize various advanced materials, including nitrogen ceramics. researchgate.net
For the synthesis of LaIn, the process would involve preparing a compacted mixture of lanthanum and indium powders. Upon ignition, the heat generated by the reaction La + In → LaIn is sufficient to heat the adjacent layer of reactants to its ignition temperature, causing the reaction front to move through the entire sample, converting the powder compact into the intermetallic compound. The mechanism for metallic systems often involves one of the reactants melting (in this case, indium, with a melting point of 156.6°C) and infiltrating the porous structure of the solid reactant (lanthanum) ahead of the combustion front, facilitating the reaction. In some cases, vaporization of a component can also play a role in the reaction mechanism. researchgate.net
The characteristics of the combustion, such as wave velocity and combustion temperature, are influenced by factors like initial reactant particle size, powder density, and the presence of any diluents. These parameters, in turn, affect the microstructure and phase purity of the final LaIn product. researchgate.net
Ultrasonic Treatment in LaIn Formation
Ultrasonic treatment utilizes high-frequency sound waves to introduce energy into a medium, leading to unique physical and chemical effects. While widely known for medical applications nih.govyoutube.com and cleaning, its principles are applicable to materials synthesis. The primary non-thermal effects of ultrasound are acoustic streaming and cavitation. youtube.com Cavitation is the formation, growth, and violent collapse of microscopic gas bubbles in a liquid. youtube.com This collapse generates localized hot spots with extremely high temperatures and pressures, as well as intense shock waves and liquid jets.
In the context of LaIn formation, ultrasonic treatment could be applied to a liquid melt or a slurry containing lanthanum and indium precursors. The process could offer several benefits:
Enhanced Mixing: The intense agitation from acoustic streaming and cavitation can overcome diffusion barriers and ensure a homogeneous distribution of reactants.
Surface Cleaning: Ultrasonic waves can remove passivating oxide layers from the metal powder particles, exposing fresh surfaces and promoting reaction initiation.
Reaction Acceleration: The localized high-energy environment created by cavitation can provide the activation energy needed to initiate the formation of the LaIn intermetallic compound at lower bulk temperatures than conventional methods. youtube.com
Microstructure Refinement: The rapid solidification induced by ultrasonic agitation can lead to a finer, more uniform grain structure in the final product.
The application of ultrasound can be seen as a method to increase the kinetic energy of the reactants, enhancing the efficacy of the synthesis process. youtube.com
Control of Stoichiometry and Phase Purity in LaIn Synthesis
Achieving a precise 1:1 atomic ratio and ensuring the formation of a single-phase LaIn compound are critical challenges in its synthesis. The La-In system contains multiple stable intermetallic phases, and slight deviations in synthesis conditions can lead to the formation of undesirable off-stoichiometry compounds (e.g., LaIn₃, La₃In) or unreacted starting materials.
Control over stoichiometry and phase purity requires careful management of several factors:
Precise Precursor Measurement: The synthesis must begin with an exact 1:1 molar ratio of high-purity lanthanum and indium. Any error in the initial composition will inevitably lead to secondary phases in the final product.
Homogeneous Mixing: The initial reactants must be thoroughly mixed to ensure that the reaction proceeds uniformly throughout the sample. Inadequate mixing can result in localized regions with different stoichiometries.
Thermodynamic Control: Understanding the phase diagram of the La-In system is crucial. The synthesis temperature and cooling rates must be carefully controlled to favor the formation of the desired LaIn phase while preventing the precipitation of other phases. Computational modeling can help predict phase stability under various conditions. bath.ac.uk
Kinetic Management: The reaction pathway can be as important as the thermodynamics. nih.gov Rapid synthesis methods like combustion synthesis or shock-wave extrusion might form metastable phases, while slow, annealing processes might allow the system to reach its thermodynamic equilibrium state, which hopefully corresponds to pure LaIn.
The challenge lies in the concerted tuning of all steps of the synthesis process. nih.gov Even for simple ionic compounds, non-stoichiometric variants can exist under specific conditions like high pressure, underscoring the importance of precise process control. wikipedia.org Techniques like X-ray diffraction (XRD) are essential for post-synthesis characterization to verify the phase purity of the resulting Indium-Lanthanum (1/1) material.
Table 2: Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Indium-Lanthanum (1/1) | LaIn |
| Lanthanum Oxide | La₂O₃ |
| Lanthanum Chloride | LaCl₃ |
| Indium | In |
| Calcium | Ca |
| Sodium | Na |
| Magnesium | Mg |
| Calcium Oxide | CaO |
| Argon | Ar |
| Helium | He |
| Nickel Aluminide | NiAl |
| Nickel | Ni |
| Aluminum | Al |
| Steel | - |
| Titanium | Ti |
| Nitrogen Ceramics | - |
| Indium-Lanthanum (3/1) | LaIn₃ |
| Indium-Lanthanum (1/3) | La₃In |
Crystallographic Analysis of Indium Lanthanum 1/1 Structures
Fundamental Crystal Structure Determination of LaIn
The determination of a crystal structure involves identifying the repeating three-dimensional pattern of its atoms, known as the unit cell. wikipedia.org This process is crucial for understanding the material's properties at a fundamental level. While specific, detailed structural determination for LaIn (1/1) requires dedicated experimental analysis, the principles of crystallography define the parameters used for its characterization.
A crystal's structure is defined by its geometry, which includes the unit cell and the symmetry operations that describe the ordered arrangement of atoms. wikipedia.org These symmetries are mathematically classified into one of 230 space groups. wikipedia.org The space group provides a complete description of the symmetry of the crystal, combining translational symmetry with point group operations like rotations and reflections. wikipedia.orgcam.ac.uk
The unit cell itself is a parallelepiped defined by six lattice parameters: the lengths of its three edges (a, b, c) and the angles between them (α, β, γ). wikipedia.orgpowerwaywafer.com These parameters are essential for defining the size and shape of the smallest repeating unit in the crystal lattice. powerwaywafer.com
Table 1: General Crystallographic Parameters
| Parameter | Description |
|---|---|
| Crystal System | The classification of the crystal based on its symmetry (e.g., Cubic, Tetragonal, Orthorhombic). libretexts.org |
| Space Group | The specific symmetry group describing the arrangement of atoms in the crystal. wikipedia.orgwikipedia.org |
| Lattice Parameters | The lengths (a, b, c) and angles (α, β, γ) defining the unit cell. wikipedia.org |
Note: Specific experimental values for LaIn were not available in the consulted literature.
Within the unit cell, specific positions are occupied by the constituent atoms. Atomic occupancy refers to the probability of finding a particular type of atom at a specific lattice site. materialsproject.org In a perfectly ordered LaIn crystal, the lanthanum and indium atoms would occupy distinct sites with an occupancy factor of 1.0. However, in real crystals, particularly alloys, positional disorder can occur where a site may be occupied by different atoms in different unit cells. materialsproject.org
Site preference is dictated by factors such as atomic size and chemical bonding, which determine which atomic species will preferentially occupy a given crystallographic site. In intermetallic compounds, this ordering into specific sublattices distinguishes them from simple solid solutions.
Investigation of Crystallographic Defects and Imperfections in LaIn
No crystal is perfect; they all contain a variety of defects that disrupt the periodic arrangement of atoms. uobabylon.edu.iqlibretexts.org These imperfections can be classified by their dimensionality: point (0D), line (1D), and planar (2D) defects. uobabylon.edu.iqlibretexts.org These defects have a significant impact on the material's mechanical and physical properties. fiveable.me
Point defects are localized imperfections involving one or a few atoms. mines-albi.frbyjus.com Their presence creates local distortions and stress-strain fields within the crystal lattice. mines-albi.fr The main types are:
Vacancies : These are empty lattice sites where an atom is missing. mines-albi.frutah.edu Vacancies are fundamental to solid-state diffusion, as they allow for the movement of atoms through the crystal. mines-albi.frbyjus.com
Interstitials : An interstitial defect occurs when an atom occupies a space that is not a normal lattice site, such as a void between atoms. mines-albi.frutah.edu If the atom is of the same type as the host lattice, it is a self-interstitial. uobabylon.edu.iq These defects cause significant distortion due to the tight packing in metallic structures. uobabylon.edu.iq
Substitutional Impurities : This defect arises when a host atom is replaced by a foreign atom. uobabylon.edu.iq This is common in alloys and can be intentionally used to modify a material's properties.
Table 2: Types of Point Defects
| Defect Type | Description |
|---|---|
| Vacancy | An unoccupied atomic site in the crystal lattice. byjus.com |
| Interstitial | An atom (host or impurity) located in the space between regular lattice sites. byjus.com |
| Substitutional | A host atom replaced by an impurity atom at a regular lattice site. uobabylon.edu.iq |
Line defects, or dislocations, are one-dimensional irregularities that extend through the crystal. uobabylon.edu.iq They are fundamental to the process of plastic deformation in crystalline materials. uobabylon.edu.iqwikipedia.org The two primary types of dislocations are:
Edge Dislocation : This can be visualized as an extra half-plane of atoms inserted into the crystal lattice. wikipedia.org The dislocation line runs along the edge of this extra plane. The stress fields around an edge dislocation involve both compression (above the extra plane) and tension (below it). doitpoms.ac.uk
Screw Dislocation : This type of defect creates a spiral or helical path of atomic planes around the dislocation line. wikipedia.org It is formed by a shear stress that displaces part of the crystal.
The presence and movement of dislocations under stress allow atomic planes to slip past one another, which is why metals can be deformed plastically without fracturing. wikipedia.orglanl.gov The density and arrangement of these dislocations significantly influence a material's strength and ductility. uobabylon.edu.iq
Planar defects are two-dimensional imperfections that separate regions of a material. fiveable.menumberanalytics.com In polycrystalline materials like LaIn, which are composed of many small crystal grains, these defects are ubiquitous.
Grain Boundaries : A grain boundary is the interface where two grains of different crystallographic orientations meet. numberanalytics.comwikipedia.org Because the atoms at the boundary are not in their ideal lattice positions, these regions have higher energy and can be preferential sites for corrosion or precipitation. wikipedia.orgyoutube.com Grain boundaries hinder the movement of dislocations, which is a key mechanism for strengthening materials; smaller grain sizes lead to more boundaries and thus higher strength. wikipedia.org Grain boundaries are classified as low-angle (misorientation < 15°) or high-angle (misorientation > 15°). fiveable.mewikipedia.org
Stacking Faults : These are errors in the stacking sequence of atomic planes. wikipedia.orgmines-albi.fr In close-packed structures, planes of atoms stack in a specific repeating sequence (e.g., ...ABCABC...). A stacking fault is a disruption of this sequence (e.g., ...ABCABABC...). wikipedia.orgmines-albi.fr They can form during crystal growth or as a result of plastic deformation. wikipedia.org An intrinsic fault involves a missing plane, while an extrinsic fault involves an extra plane. fiveable.metaylorandfrancis.com
Compound Names
Table 3: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Indium-Lanthanum (1/1) | LaIn |
| Indium | In |
| Lanthanum | La |
| Indium Phosphide (B1233454) | InP |
| Lanthanum Nitride | LaN |
Phase Transformations and Polymorphism in Indium-Lanthanum Systems
Phase transformations, which involve changes in the crystal structure of a material due to variations in temperature, pressure, or composition, are fundamental to materials science. tu-dresden.deaps.orgarxiv.org In the Indium-Lanthanum (In-La) system, several intermetallic compounds are known to exist, and their formation is governed by specific thermodynamic conditions. nih.govaps.org The In-La phase diagram reveals multiple eutectic and eutectoid reactions, indicating a complex landscape of phase stability.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.org This phenomenon is significant in intermetallic compounds as different polymorphs can exhibit distinct physical and chemical properties. While extensive research has been conducted on polymorphism in various materials, including organic compounds and other intermetallics, specific polymorphic forms of the LaIn (1/1) compound are not extensively documented in publicly available literature. nih.govaps.org The exploration for polymorphs in the LaIn system would typically involve subjecting the material to a range of temperatures and pressures and analyzing the resulting structures, as the stability of different polymorphs is often dependent on these conditions.
The study of phase transitions in intermetallic systems often involves computational predictions combined with experimental verification. For instance, solving the crystal structures of novel phases, which may be metastable or form under specific conditions like rapid quenching, can be challenging due to disorder and the presence of competing polymorphic phases. nih.govaps.org
Advanced Diffraction Techniques for LaIn Structural Elucidation
To fully characterize the crystallographic nature of LaIn, a suite of advanced diffraction techniques is employed. Each method provides unique insights into the material's structure, from atomic-level arrangements to macroscopic grain orientations.
High-Resolution X-ray Diffraction (HRXRD) is a powerful, non-destructive technique used for the detailed analysis of nearly perfect crystalline materials. It provides precise information about crystal quality, lattice parameters, strain, and composition. researchgate.net
The data obtained from HRXRD is often analyzed using the Rietveld refinement method. This computational technique involves fitting a theoretically calculated diffraction profile to the entire measured experimental pattern. wikipedia.orgsnu.ac.kr By iteratively adjusting various parameters in a structural model—such as lattice parameters, atomic positions, and site occupancies—the Rietveld method can achieve a close match between the calculated and observed diffraction patterns. youtube.commdpi-res.comresearchgate.net This refinement process allows for the extraction of highly accurate crystallographic information. While the Rietveld method is widely used for characterizing complex structures, including perovskites like LaInO3, specific Rietveld refinement studies detailing the structure of the intermetallic LaIn (1/1) are not prominently available. researchgate.net
The table below illustrates typical parameters that are refined during a Rietveld analysis of a powder diffraction pattern.
| Parameter Category | Specific Parameters Refined | Information Gained |
| Structural Parameters | Lattice constants (a, b, c, α, β, γ) | Unit cell dimensions and geometry |
| Atomic coordinates (x, y, z) | Positions of atoms within the unit cell | |
| Site occupancy factors | Elemental composition at specific crystal sites | |
| Thermal parameters (Isotropic/Anisotropic) | Atomic vibrations around equilibrium positions | |
| Profile Parameters | Peak shape function (e.g., Gaussian, Lorentzian) | Describes the shape of individual diffraction peaks |
| Peak width parameters (U, V, W) | Information on crystallite size and microstrain | |
| Preferred orientation parameters | Quantifies any non-random orientation of crystallites | |
| Instrumental & Background | Zero-shift error | Correction for instrument misalignment |
| Background coefficients | Models the background signal in the diffraction pattern |
This table provides a generalized overview of parameters in a Rietveld refinement.
Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used to determine the crystallographic orientation of grains within a polycrystalline material. mdpi.com The technique provides detailed information on microstructure, including grain size, shape, texture (preferred orientation), and the nature of grain boundaries. researchgate.netbohrium.comresearchgate.netbohrium.com
In an EBSD experiment, a focused electron beam is scanned across a tilted sample surface. The diffracted electrons form Kikuchi patterns, which are characteristic of the local crystal orientation. By automatically indexing these patterns at each point in the scan, a map of the crystallographic orientation across the sample surface is generated. This can be used to identify different phases present in an intermetallic system and analyze their spatial distribution. researchgate.netbohrium.com For a compound like LaIn, EBSD could be used to visualize the grain structure of a synthesized sample, assess the effects of processing (such as annealing or deformation) on the microstructure, and identify any secondary phases that may have formed.
Selected Area Electron Diffraction (SAED) is a transmission electron microscope (TEM) technique that provides crystallographic information from a localized, pre-selected area of a sample, often on the nanoscale. wikipedia.org In SAED, a parallel electron beam illuminates a thin specimen, and the resulting diffraction pattern is recorded. numberanalytics.com
This pattern is a projection of the material's reciprocal lattice. For a single-crystal region, the pattern consists of a regular array of sharp spots; for a polycrystalline material, it appears as a set of concentric rings. slideshare.netresearchgate.net Analysis of the geometry and spacing of these spots or rings allows for the determination of lattice parameters, crystal symmetry, and the identification of the crystal structure. wikipedia.orgnumberanalytics.comresearchgate.net SAED is particularly valuable for identifying unknown phases, studying crystal defects, and determining orientation relationships between adjacent grains or phases in a material like LaIn. numberanalytics.com
While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus and by any unpaired electron spins. This makes neutron diffraction an exceptionally powerful tool for determining the magnetic structure of materials. aps.orgsns.goviastate.edu Since the neutron has a magnetic moment, it interacts with the magnetic moments of atoms in a crystal. ornl.gov
If a material possesses long-range magnetic order (e.g., ferromagnetic, antiferromagnetic, or more complex arrangements), the magnetic scattering gives rise to additional peaks or changes in the intensity of the nuclear diffraction peaks. iastate.eduaps.org By collecting neutron diffraction patterns at temperatures above and below the magnetic ordering temperature, the magnetic structure can be isolated and solved. This analysis can reveal the size and orientation of the magnetic moments on each atom in the crystal lattice and the propagation vector that describes the magnetic ordering scheme. ornl.govaps.org For LaIn, which involves a rare-earth element, neutron diffraction would be the definitive technique to investigate and resolve any magnetic ordering that may occur at low temperatures.
Electronic Structure and Chemical Bonding in Indium Lanthanum 1/1
Theoretical Frameworks for Electronic Structure in Intermetallic Compounds
The electronic properties of crystalline solids like LaIn are best understood through the lens of quantum mechanics, specifically employing theories that account for the periodic arrangement of atoms in a lattice.
Band Theory of Solids Applied to LaIn
The band theory of solids is a quantum mechanical model that describes the allowed energy levels for electrons within a crystalline material. kdkce.edu.in In an isolated atom, electrons occupy discrete energy levels. However, when a large number of atoms are brought together to form a solid like LaIn, these discrete energy levels broaden into continuous energy bands due to the overlap of atomic orbitals. kdkce.edu.inkhanacademy.org The ranges of allowed electron energies are known as allowed bands, while the energy ranges that no electron can occupy are termed forbidden bands or band gaps. kdkce.edu.inwikipedia.org The electrical conductivity of a solid is determined by the nature of these bands and the presence of a band gap. gsu.edu For a material to conduct electricity, there must be available energy states for electrons to move into within the conduction band. gsu.edu
The formation of these energy bands is a direct consequence of the periodic potential created by the crystal lattice. kdkce.edu.in Felix Bloch developed the band theory in 1928, which successfully classifies solids into conductors, insulators, and semiconductors based on their band structures. kdkce.edu.inbyjus.com
Bloch's Theorem and Brillouin Zones for LaIn Electronic States
Bloch's theorem is a cornerstone of solid-state physics that provides a mathematical description of the wave functions of electrons in a periodic potential, such as that found in the LaIn crystal lattice. wikipedia.orgfiveable.me The theorem states that the eigenstates of the Schrödinger equation for an electron in a periodic potential can be expressed as a plane wave multiplied by a function that has the same periodicity as the crystal lattice. fiveable.me These wave functions are known as Bloch functions or Bloch states. wikipedia.org
The wavevector, k , associated with a Bloch function is a crucial parameter and is often referred to as the crystal momentum. fiveable.me Due to the periodicity of the reciprocal lattice, wavevectors that differ by a reciprocal lattice vector are equivalent. wikipedia.org This allows for the definition of a unique primitive cell in the reciprocal space called the first Brillouin zone. wikipedia.org All unique electronic states can be described by their behavior within this first Brillouin zone. wikipedia.org The concept of the Brillouin zone is essential for understanding the electronic band structure and for classifying materials. fiveable.me The boundaries of the Brillouin zone are defined by planes that are perpendicular bisectors of the vectors connecting the origin of the reciprocal lattice to its neighboring points. wikipedia.org
Electronic Band Structure Calculations for LaIn
The theoretical frameworks described above provide the foundation for performing detailed calculations of the electronic band structure of LaIn. These calculations are crucial for predicting and understanding the material's properties.
Beyond DFT Approaches for LaIn (e.g., GW Approximation, Dynamical Mean-Field Theory)
Advanced computational methods that go beyond standard Density Functional Theory (DFT), such as the GW approximation and Dynamical Mean-Field Theory (DMFT), are crucial for accurately describing the electronic properties of materials with strong electronic correlations. researchgate.netarxiv.orgarxiv.orgucdavis.edu The GW approximation is particularly effective in calculating quasiparticle energies and band gaps, offering a more precise picture of the electronic excitation spectra than conventional DFT. arxiv.org DMFT, on the other hand, is a powerful tool for treating strongly correlated electron systems, where electron localization and dynamic correlation effects are significant. ucdavis.educond-mat.de
Despite the availability of these sophisticated theoretical frameworks, their specific application to the Indium-Lanthanum (1/1) compound has not been extensively reported. Searches for dedicated GW or DMFT studies on LaIn have not yielded specific results, indicating a gap in the current body of research. Such studies would be invaluable for understanding the role of electron correlations in this particular intermetallic compound.
Density of States (DOS) Analysis for LaIn
The density of states (DOS) is a fundamental property that describes the number of available electronic states at each energy level. wikipedia.orgyoutube.com An analysis of the total and partial DOS is essential for understanding the electronic structure and bonding in a material.
Partial Density of States and Orbital Contributions
The partial density of states (PDOS) provides a more in-depth view by decomposing the total DOS into contributions from different atomic orbitals (e.g., La-5d, La-6s, In-5s, In-5p). This information is critical for identifying which orbitals are involved in chemical bonding and which dominate the electronic states near the Fermi level, thereby influencing the material's properties. youtube.com Without specific computational studies on LaIn, a detailed PDOS analysis and the creation of a corresponding data table are not possible.
Electron Localization and Chemical Bonding Characteristics in LaIn
The nature of chemical bonding in intermetallic compounds is complex, often involving a combination of metallic, ionic, and covalent contributions. compmatphys.org The analysis of electron localization and charge distribution provides insight into these bonding characteristics.
Charge Density Distributions
The charge density distribution, often visualized through charge density maps, illustrates how electrons are distributed in the space between and around the atoms. stackexchange.comresearchgate.net Regions of high electron density between atoms are indicative of covalent bonding, while a significant transfer of charge from one atom to another suggests ionic character. compmatphys.orgstackexchange.com Unfortunately, specific charge density distribution plots or analyses for the LaIn compound are not available in the reviewed literature.
Interatomic Bonding Nature (e.g., Covalent, Ionic, Metallic Contributions)
A quantitative analysis of the bonding in LaIn would involve calculating the degree of covalent, ionic, and metallic character. This can be achieved through various theoretical techniques, such as analyzing the charge density, electron localization function (ELF), or by using methods like the Quantum Theory of Atoms in Molecules (QTAIM). compmatphys.orgrsc.org These methods can quantify charge transfer between atoms (ionicity) and the degree of electron sharing (covalency). The delocalized nature of electrons throughout the metallic lattice contributes to the metallic bonding. In the absence of specific computational studies on LaIn, a quantitative breakdown of these bonding contributions cannot be provided.
Thermodynamic Stability and Phase Equilibria in Indium Lanthanum Systems
Construction and Interpretation of La-In Binary Phase Diagrams
The La-In binary phase diagram, a map of the different phases present at various temperatures and compositions, has been established through experimental techniques such as differential thermal analysis, X-ray diffraction, and metallography. colab.wsresearchgate.net
Equilibrium Phase Boundaries and Eutectic Points
The La-In system is characterized by several intermetallic compounds and eutectic reactions. A eutectic point represents the specific composition at which a liquid phase solidifies at a single temperature to form a mixture of two solid phases. wikipedia.org The eutectic temperature is the lowest melting point for any mixture of the constituent components. wikipedia.orglibretexts.org
Key features of the La-In phase diagram include:
Eutectic Reactions: These occur at specific compositions and temperatures, leading to the formation of a two-phase solid from a single liquid phase upon cooling. In the La-In system, eutectic reactions have been identified at:
742°C and 13.5 at.% In colab.wsresearchgate.net
1086°C and 54.0 at.% In colab.wsresearchgate.net
1120°C and 71.2 at.% In colab.wsresearchgate.net
155°C and greater than 99.5 at.% In colab.wsresearchgate.net
Peritectic Decompositions: Some intermetallic compounds in the La-In system decompose before reaching their melting point in what is known as a peritectic reaction. This involves a solid phase reacting with a liquid phase to form a new solid phase. The compounds La₃In, La₂In, and LaIn₂ decompose peritectically at 816°C, 955°C, and 1153°C, respectively. colab.wsresearchgate.net
Congruent Melting Points: In contrast, the compounds LaIn, La₃In₅, and LaIn₃ melt congruently, meaning they transform directly from a solid to a liquid of the same composition at 1125°C, 1185°C, and 1140°C, respectively. colab.wsresearchgate.net
Solid Solubility: The extent to which one element can dissolve in another in the solid state is known as solid solubility. The maximum solid solubility of indium in β-La is 3.5 at.%, and in γ-La, it is 10.2 at.%. colab.wsresearchgate.net
Eutectoid Reaction: An addition of indium to lanthanum results in a eutectoid reaction at 702°C and 8.1 at.% In, related to the γ-β transformation of lanthanum at 861°C. colab.wsresearchgate.net
Interactive Table: Invariant Reactions in the La-In System
| Reaction Type | Temperature (°C) | Composition (at.% In) | Phases Involved |
| Eutectic | 742 | 13.5 | L ↔ (β-La) + La₃In |
| Eutectic | 1086 | 54.0 | L ↔ LaIn + La₃In₅ |
| Eutectic | 1120 | 71.2 | L ↔ La₃In₅ + LaIn₂ |
| Eutectic | 155 | >99.5 | L ↔ LaIn₃ + (In) |
| Peritectic | 816 | ~25 | L + La₂In ↔ La₃In |
| Peritectic | 955 | ~33.3 | L + LaIn ↔ La₂In |
| Peritectic | 1153 | ~66.7 | L + LaIn₃ ↔ LaIn₂ |
| Congruent Melting | 1125 | 50 | LaIn ↔ L |
| Congruent Melting | 1185 | 62.5 | La₃In₅ ↔ L |
| Congruent Melting | 1140 | 75 | LaIn₃ ↔ L |
| Eutectoid | 702 | 8.1 | γ-La ↔ β-La + La₃In |
Prediction of Stable and Metastable LaIn Phases
Phase diagrams represent the thermodynamically stable phases at equilibrium. deringerney.com However, under certain conditions, metastable phases can form. aimnet.itwikipedia.org These are phases that are not the most thermodynamically stable but can exist for extended periods due to kinetic barriers that prevent their transformation to the stable state. aimnet.itwikipedia.org
The prediction of stable and metastable phases in the La-In system can be approached through computational methods like CALPHAD (see section 5.2.1) and ab initio calculations (see section 5.2.2). These methods can calculate the Gibbs free energy of various possible phases, with the most stable phase having the lowest Gibbs energy. aimnet.it By comparing the energies of different crystal structures at various compositions, it's possible to predict not only the stable phases that appear on the equilibrium phase diagram but also potential metastable phases that could be synthesized. researchgate.netrsc.org For instance, a compound is believed to exist in a metastable state between 50 and 60 at.% In in the temperature range of 905–1073°C. colab.wsresearchgate.net
Thermodynamic Modeling Approaches for La-In Systems
Thermodynamic modeling provides a powerful tool for understanding and predicting phase behavior in multicomponent systems like La-In. These models are essential for extrapolating experimental data and for designing new alloys with desired properties. nih.gov
CALPHAD (CALculation of PHAse Diagrams) Methodologies
The CALPHAD method is a computational approach used to model thermodynamic properties and calculate phase diagrams for multicomponent systems. wikipedia.orgthermocalc.com The core of the CALPHAD methodology is to develop a set of self-consistent thermodynamic parameters for each phase in the system. wikipedia.org This is achieved by assessing all available experimental data, including phase equilibria and thermochemical properties, and fitting them to thermodynamic models. wikipedia.orgthermocalc.com
For the La-In system, the CALPHAD approach has been used to obtain optimized descriptions of the phase diagram and thermodynamic properties. researchgate.net By using software like THERMO-CALC, a set of self-consistent thermodynamic model parameters can be derived. researchgate.net This allows for the calculation of properties such as the standard enthalpies of formation for the various intermetallic compounds in the system. researchgate.net The strength of the CALPHAD method lies in its ability to predict phase equilibria in regions where experimental data is scarce and to simulate the behavior of metastable phases. nih.govwikipedia.org
Ab Initio Thermodynamics for LaIn
Ab initio (or first-principles) thermodynamics is a computational method that uses quantum mechanics to calculate the fundamental properties of materials without relying on experimental data. researchgate.net These calculations can provide highly accurate predictions of properties like formation energies, which are crucial for thermodynamic modeling. loni.orgdtu.dk
In the context of the La-In system, ab initio calculations can be used to determine the energies of various crystalline structures of LaIn compounds. rsc.org This information is invaluable for the CALPHAD approach, especially when experimental data is limited or uncertain. thermocalc.com By calculating the total energy of different phases, ab initio methods can help to confirm the stability of experimentally observed phases and predict the existence of new stable or metastable phases. rsc.org
Influence of Synthesis Parameters on LaIn Phase Stability
The formation and stability of specific LaIn phases are significantly influenced by the synthesis parameters. These parameters can affect the reaction kinetics and thermodynamics, leading to the formation of either stable or metastable phases.
The choice of synthesis method and the control of parameters such as temperature, pressure, and cooling rate are critical. For example, rapid solidification techniques can often lead to the formation of metastable phases by "freezing" in a high-temperature equilibrium state. aimnet.it The composition of the initial reactants and the presence of any impurities can also play a significant role in determining the final phase composition of the product. While specific research on the influence of synthesis parameters on LaIn phase stability is not extensively detailed in the provided search results, general principles of materials synthesis suggest that these factors are of paramount importance. researchgate.netresearchgate.net
Quantum Phenomena in Indium Lanthanum 1/1
Superconducting Properties of Indium-Lanthanum (1/1)
Recent studies have identified compounds within the Lanthanum-Indium system as compelling examples of superconductivity. Specifically, the electride La3In has been shown to be a type-II superconductor with a relatively high critical temperature (Tc) of approximately 9.4 K. arxiv.org Electrides are notable for the presence of interstitial anionic electrons (IAEs), which are loosely bound electrons that can strongly interact with the crystal lattice, potentially influencing the superconducting properties. arxiv.org
The investigation into Indium-based superconductors has gained renewed interest, with studies on compounds like La3In highlighting their potential. arxiv.org The critical temperature (Tc) is a fundamental parameter of a superconductor, representing the temperature below which it exhibits zero electrical resistance. youtube.comyoutube.com For La3In, this transition occurs at a notable 9.4 K. arxiv.org
Interactive Data Table: Superconducting Properties of La-In Systems
| Compound | Superconducting Transition Temperature (Tc) | Superconductor Type |
| La3In | ~9.4 K arxiv.org | Type-II arxiv.org |
| LaIn3 | Not superconducting above 1 K (as of 1971) ibm.com | N/A |
The mechanism driving superconductivity in a material determines its fundamental properties. In LaIn systems, both conventional and unconventional mechanisms are considered.
The conventional theory of superconductivity, known as the BCS theory, posits that electron pairing is mediated by lattice vibrations, or phonons. numberanalytics.com This electron-phonon interaction is a key factor in many superconductors. numberanalytics.com For La3In, theoretical calculations suggest that strong electron-phonon coupling is a significant contributor to its superconductivity. arxiv.org This strong coupling is partially attributed to the interstitial anionic electrons (IAEs) and a high density of states near the Fermi level. arxiv.org The electron-phonon coupling constant for La3In at ambient pressure has been calculated to be approximately 1.43. researchgate.net Studies on other rare-earth compounds show that the strength of electron-phonon coupling can vary significantly, often being stronger for elements at the beginning and end of the lanthanide series. icm.edu.plresearchgate.net Alloying can also influence this coupling; for instance, in indium-tin alloys, the superconducting transition temperature increases with the addition of tin, which is explained by an increasing electron-phonon interaction. iaea.org
Beyond the electron-phonon mechanism, unconventional superconductivity is a major area of research, particularly for materials containing rare-earth or actinide elements. numberanalytics.comsciencealert.comarxiv.org In these systems, electron pairing may be mediated by other factors, such as magnetic fluctuations, rather than phonons. arxiv.org Unconventional superconductors often exhibit complex electronic structures and can have higher critical temperatures than predicted by BCS theory. numberanalytics.com While the superconductivity in La3In appears to have a strong electron-phonon component, it also displays a T-linear resistivity over a wide temperature range, which may indicate the presence of significant electronic correlation effects, a hallmark of unconventional systems. arxiv.org The study of such materials, like the heavy fermion superconductor CeCoIn5, provides a model for understanding the interplay of factors that can lead to unconventional superconductivity. scitechdaily.com
Modern theories of superconductivity increasingly consider the role of quantum geometry. Superfluid stiffness is a crucial measure of a superconductor's ability to carry a dissipationless current. Recent theoretical work has shown that the quantum geometry of a material's electronic band structure can make a fundamental contribution to this stiffness. This is particularly important in materials with flat electronic bands. The concept helps explain how robust supercurrents can exist even when electrons have very low velocity. While specific studies on the quantum geometry of LaIn are not yet prevalent, this theoretical framework is vital for understanding superconductivity in the broader class of intermetallic compounds to which it belongs.
The response of a superconductor to an external magnetic field is a defining characteristic that classifies it as either Type I or Type II. doitpoms.ac.ukwikipedia.org Type I superconductors exhibit a complete Meissner effect—the total expulsion of the magnetic field—up to a single critical field, Hc, at which point superconductivity is abruptly destroyed. wikipedia.org Type II superconductors, in contrast, have two critical fields, Hc1 and Hc2. wikipedia.org Below Hc1, the field is completely expelled. Between Hc1 and Hc2, the magnetic field partially penetrates the material in the form of quantized vortices, while the material remains superconducting in the regions between the vortices. doitpoms.ac.ukwikipedia.orgfiveable.me Above Hc2, superconductivity is lost. wikipedia.org
La3In has been identified as a Type-II superconductor. arxiv.org This classification is typical for alloy and intermetallic superconductors, including high-temperature superconductors. wikipedia.orggeeksforgeeks.org The ability of Type-II superconductors to maintain superconductivity in high magnetic fields makes them suitable for applications such as powerful magnets used in MRI machines and particle accelerators. geeksforgeeks.orgyoutube.com
Mechanisms of Superconductivity in LaIn Systems
Magnetic Interactions in Indium-Lanthanum (1/1)
The magnetic properties of intermetallic compounds are complex and arise from the interactions between the constituent elements' electron spins. tu-darmstadt.demdpi.comarxiv.org Lanthanum itself is not a magnetic element, but when combined with other elements, the resulting compound can exhibit various magnetic behaviors. nih.govaps.org
In the case of LaIn3, studies of its magnetic susceptibility—a measure of how it responds to a magnetic field—indicate that it is exchange-enhanced. ibm.com This suggests the presence of significant electron-electron interactions, which are calculated to be around 2.91 eV in this compound. ibm.com This enhancement is a crucial factor in understanding the electronic behavior of the material. The interplay between magnetism and superconductivity is a central theme in condensed matter physics. In many unconventional superconductors, superconductivity emerges in proximity to a magnetically ordered phase, suggesting that magnetic fluctuations could be the pairing mechanism. arxiv.org While La3In is a strong-coupling superconductor, the observation of T-linear resistivity points towards possible strong electronic correlations which are often linked to magnetic phenomena. arxiv.org
Theoretical Models of Magnetic Interactions (e.g., Heisenberg, Ising, XY models)
Theoretical models of magnetic interactions are essential frameworks for understanding how magnetic moments within a material couple with one another, leading to collective magnetic states like ferromagnetism or antiferromagnetism. Key among these are the Heisenberg, Ising, and XY models, which describe the interaction energy between localized spins on a crystal lattice. numberanalytics.comwikipedia.org
The Heisenberg model is the most general of the three, treating spins as quantum mechanical vectors that can orient in any direction in three-dimensional space. numberanalytics.comwikipedia.org The interaction energy is proportional to the dot product of neighboring spin vectors, with the sign of the exchange constant (J) determining whether parallel (ferromagnetic) or anti-parallel (antiferromagnetic) alignment is favored. unican.es In many intermetallic compounds containing magnetic rare-earth or transition metal elements, the Heisenberg model successfully describes the magnetic behavior, particularly for systems with isotropic, short-range interactions. aps.org
The Ising model is a simplified version where spins are restricted to point in only two opposite directions, typically "up" or "down" along a single axis. This model is particularly relevant for materials with strong magnetic anisotropy, where crystal field effects force the magnetic moments to align along a specific crystallographic direction. wikipedia.org
The XY model represents an intermediate case, where spins are confined to a two-dimensional plane.
For the specific compound LaIn, these models of interacting localized spins are not directly applicable. The Lanthanum ion (La³⁺) has a closed-shell electronic configuration with no unpaired 4f electrons, and therefore carries no localized magnetic moment. mriquestions.com Indium is also non-magnetic. As a result, LaIn is a Pauli paramagnet, where the weak magnetic susceptibility arises from the slight spin polarization of conduction electrons in an applied magnetic field, not from the alignment of pre-existing localized moments. mriquestions.comwikipedia.org
However, these models are fundamental to understanding the magnetism in the isostructural RIn series of compounds (where R = Ce, Pr, Nd, Gd, etc.). In those materials, the localized 4f moments of the rare-earth ions interact. The dominant mechanism is typically the indirect Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction , where the localized moments are coupled via the spin polarization of the conduction electrons. aps.orgcapes.gov.braps.org The resulting magnetic order can often be described by an effective Heisenberg-type Hamiltonian, although the interactions are long-ranged and oscillatory in nature. unican.escapes.gov.br
Table 1: Comparison of Magnetic Interaction Models
This table outlines the key features of the primary theoretical models used to describe magnetic interactions in solids.
| Model | Spin Representation | Key Feature | Applicability to LaIn |
| Heisenberg | 3D Vector | Isotropic interaction, spins can point in any direction. | Not directly applicable due to the absence of localized magnetic moments. |
| Ising | Scalar (Up/Down) | Anisotropic interaction, spins confined to one axis. | Not applicable. |
| XY | 2D Vector | Anisotropic interaction, spins confined to a plane. | Not applicable. |
| RKKY | Indirect Interaction | Localized moments interact via conduction electrons. Long-range and oscillatory. | The mechanism is relevant for magnetic RIn compounds, but not for non-magnetic LaIn. |
Quantum Magnetism and Spin Systems in LaIn Compounds
Quantum magnetism explores the magnetic states and collective excitations (like magnons or spin waves) that arise from quantum mechanical interactions between spins. royalholloway.ac.uk In materials with localized magnetic moments, quantum fluctuations can lead to exotic ground states, particularly in systems with low dimensionality or magnetic frustration. royalholloway.ac.uk
The compound LaIn does not exhibit quantum magnetism in the conventional sense because it lacks a spin system of interacting localized moments. Its magnetic behavior is that of a simple metal, characterized by Pauli paramagnetism. wikipedia.org The magnetic susceptibility of LaIn is therefore weak, positive, and largely independent of temperature. nih.govyoutube.comyoutube.com
To understand the concept of spin systems within this class of compounds, it is necessary to examine the broader RIn family, for which LaIn serves as the non-magnetic analog. aps.orgaps.org In RIn compounds where R is a magnetic rare-earth element, the 4f electrons form a lattice of localized spins. The interplay between the indirect RKKY exchange interaction and crystal field effects dictates the magnetic ground state. aps.org
For example, other rare-earth indium compounds exhibit diverse and complex magnetic structures, including ferromagnetism, and various forms of antiferromagnetism. aps.orgaps.org The specific arrangement of spins (the "spin system") depends on the particular rare-earth element and the resulting balance of interactions. Neutron diffraction is a primary experimental technique used to determine these ordered spin structures. aps.org The study of these RIn compounds reveals that the introduction of a magnetic 4f ion onto the lanthanum site in the LaIn crystal structure is the key ingredient for the emergence of quantum magnetism and ordered spin systems. aps.org
Computational Approaches to Magnetic Exchange Couplings in LaIn
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic and magnetic properties of materials from first principles. royalholloway.ac.ukkoreascience.kr These approaches can predict structural parameters, electronic band structures, and magnetic ground states. arxiv.orgcdmf.org.br
For Indium-Lanthanum (1/1), DFT calculations can be used to:
Confirm the non-magnetic (paramagnetic) ground state by showing that the total energy is lowest for a non-spin-polarized configuration. arxiv.org
Calculate the electronic band structure and density of states (DOS), which would show a metallic character consistent with Pauli paramagnetism.
Determine the magnetic susceptibility, providing a theoretical value to compare with experimental measurements. koreascience.kr
While there are no magnetic exchange couplings to calculate for LaIn itself, DFT is the primary computational method used to determine these interactions in related magnetic compounds. acs.org To calculate the exchange coupling constants (e.g., the 'J' values in a Heisenberg model) for a magnetic intermetallic like GdIn, a common approach is to:
Construct a supercell of the crystal structure.
Calculate the total energy for several different magnetic configurations (e.g., ferromagnetic, and various antiferromagnetic arrangements) using spin-polarized DFT. cdmf.org.br
Map these calculated energies onto a classical spin model, such as the Heisenberg model. The energy differences between the configurations are used to solve for the unknown exchange parameters. aps.org
This "total energy" method allows for a quantitative prediction of the strength and nature of magnetic interactions, providing crucial insights into the stability of different magnetic phases. royalholloway.ac.ukacs.org Such calculations have been successfully applied to a wide range of intermetallic compounds to explain the origin of their magnetic behavior. nih.gov
Advanced Characterization Methodologies for Indium Lanthanum 1/1
High-Resolution Imaging Techniques for LaIn Microstructure
High-resolution imaging is fundamental to understanding the morphology and phase distribution within LaIn alloys. These techniques offer direct visualization of the material's structure, which is crucial for correlating its properties with its physical form.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography of LaIn. wikipedia.org A focused beam of high-energy electrons scans the sample surface, generating various signals from the electron-sample interactions. carleton.edu These signals reveal information about the sample's external morphology, chemical composition, and the crystalline structure of the materials present. carleton.edu SEM can be used to generate high-resolution images of object shapes and show spatial variations in chemical compositions. carleton.edu
Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides elemental analysis. cern.ch When the electron beam strikes the sample, it excites electrons in the atoms, causing the emission of characteristic X-rays. csinordic.com The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample. csinordic.comwikipedia.org This combination is invaluable for identifying the distribution of indium and lanthanum within the alloy and detecting any potential impurities or phase segregations. The technique can be used for spot chemical analyses or to create elemental maps. carleton.edu
| Feature | Scanning Electron Microscopy (SEM) | Energy-Dispersive X-ray Spectroscopy (EDX) |
| Primary Function | High-resolution surface imaging | Elemental composition analysis |
| Principle | Detection of secondary and backscattered electrons from a focused electron beam scanning the surface. wikipedia.org | Detection of characteristic X-rays emitted from the sample due to electron beam excitation. wikipedia.org |
| Information Obtained | Topography, morphology, composition (via BSE), and crystalline structure. carleton.edu | Elemental identification and semi-quantitative compositional analysis. cern.ch |
| Typical Resolution | Down to the nanometer scale. nanoscience.com | Dependent on the interaction volume, typically in the micrometer range. phi.com |
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM)
For higher resolution imaging and internal structural analysis, Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are employed. wikipedia.org In TEM, a broad beam of electrons is transmitted through an ultrathin specimen (typically less than 100 nm thick) to form an image, revealing details at the atomic level. wikipedia.orgnanoscience.com This allows for the visualization of crystal lattices, defects, and grain boundaries within the LaIn structure.
STEM, a variant of TEM, focuses the electron beam to a very fine spot (as small as 0.05-0.2 nm) and scans it across the sample in a raster pattern. wikipedia.org This technique is particularly suited for analytical methods like Z-contrast imaging, which can provide information about the atomic number of the elements in the sample, and for creating detailed elemental maps when combined with EDX or EELS. wikipedia.org
| Technique | Principle | Key Advantages for LaIn Analysis |
| Transmission Electron Microscopy (TEM) | A broad electron beam passes through an ultrathin sample to form a magnified image. wikipedia.org | Provides high-resolution images of the internal microstructure, including crystal defects and grain boundaries. wikipedia.orgebsco.com |
| Scanning Transmission Electron Microscopy (STEM) | A focused electron beam is scanned across a thin sample, and various signals are collected. wikipedia.org | Enables atomic-resolution imaging and is highly compatible with spectroscopic mapping techniques for detailed chemical analysis. wikipedia.orgyoutube.com |
High Spatial-Resolution Imaging
The pursuit of understanding materials at the most fundamental level has driven the development of various high-resolution imaging techniques. nih.gov These methods aim to surpass the diffraction limit of conventional microscopy, offering unprecedented detail of cellular and material structures. researchgate.net Techniques like 4pi microscopy and structured illumination microscopy (SIM) have pushed the boundaries of optical resolution. nih.gov In the context of materials science, high-resolution imaging is crucial for visualizing atomic arrangements and nanoscale features that govern the properties of compounds like LaIn.
Spectroscopic Characterization of LaIn
Spectroscopic techniques are essential for probing the electronic structure and chemical state of the constituent elements in LaIn. unizar-csic.es These methods analyze the energy of electrons or photons that have interacted with the sample, providing a fingerprint of its electronic properties.
Electron Energy Loss Spectroscopy (EELS) for Electronic Structure Probing
Electron Energy Loss Spectroscopy (EELS) is a technique often integrated with TEM or STEM. eels.info It analyzes the energy distribution of electrons that have passed through a thin sample. eels.info Some electrons lose energy through inelastic scattering, and the amount of energy lost is characteristic of the elements and their bonding environment within the sample. wikipedia.org EELS can provide information on elemental composition, chemical bonding, valence states, and dielectric properties of LaIn. jeol.com It is particularly sensitive to lighter elements. eag.com
| Feature | Description |
| Principle | Measures the energy lost by electrons as they pass through a thin sample. wikipedia.org |
| Information Provided | Elemental composition, chemical bonding, electronic structure, and dielectric properties. jeol.com |
| Advantages | High energy resolution, good spatial resolution when combined with STEM, and sensitivity to light elements. eag.com |
| Typical Application for LaIn | Probing the electronic states of indium and lanthanum to understand their bonding characteristics. |
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition and chemical states. wikipedia.orgeag.com The sample is irradiated with X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment. wikipedia.org XPS is highly effective for analyzing the surface chemistry of LaIn, such as the formation of native oxide layers.
Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental and chemical state information. phi.com It uses a focused electron beam to excite the sample, leading to the emission of Auger electrons. eag.com The energy of these electrons is specific to the elements present. AES offers high spatial resolution, making it suitable for analyzing small features on the surface of LaIn. phi.com
| Technique | X-ray Photoelectron Spectroscopy (XPS) | Auger Electron Spectroscopy (AES) |
| Probe | X-rays wikipedia.org | Electron Beam eag.com |
| Detected Particle | Photoelectrons wikipedia.org | Auger Electrons eag.com |
| Information | Elemental composition, empirical formula, chemical state, and electronic state. wikipedia.org | Elemental composition and chemical state information from the surface. phi.com |
| Analysis Depth | ~5-10 nm wikipedia.org | ~3-10 nm eag.com |
| Key Advantage | Provides detailed chemical state information. wikipedia.org | High spatial resolution for surface analysis. phi.com |
In-Situ and Operando Characterization of LaIn
In-situ and operando characterization techniques are powerful tools for observing the dynamic changes in a material's properties under real-time operating conditions. mdpi.comresearchgate.netchemrxiv.orgnih.govrsc.org For LaIn, these methods could provide invaluable insights into its structural and chemical evolution under various stimuli such as temperature, pressure, or reactive environments.
In-situ studies involve monitoring the material within a controlled environment, while operando analysis specifically focuses on a functioning device or a material under catalytic reaction. researchgate.netchemrxiv.org For instance, in-situ X-ray diffraction (XRD) or neutron diffraction could be employed to track phase transitions or changes in the crystal lattice of LaIn as a function of temperature. Operando techniques might be applied if LaIn were used as a component in a device, such as a sensor or an electrode, to observe its behavior during operation.
The primary advantage of these methods is the ability to correlate the material's performance with its evolving physical and chemical state, which is often missed in conventional ex-situ (post-mortem) analyses. mdpi.com
Synchrotron and Neutron Scattering Techniques for LaIn
Synchrotron and neutron scattering are indispensable for probing the atomic to nanoscale structure of materials. bohrium.comresearchgate.netstanford.edu These techniques offer complementary information due to the different nature of their interaction with matter: X-rays scatter from the electron cloud, while neutrons interact with the atomic nucleus. acs.org
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)
SAXS and SANS are techniques used to investigate structural features on the length scale of approximately 1 to 100 nanometers. wikipedia.orguc.edumeasurlabs.comnih.gov These methods are ideal for studying nanoscale inhomogeneities within a material, such as precipitates, pores, or nanoparticle agglomerates.
In the context of LaIn, SAXS could be used to characterize the size, shape, and distribution of any nanoscale phases or defects that may form during synthesis or processing. SANS would be particularly advantageous if there is a need to distinguish between different elements with similar electron densities or to study magnetic nanostructures, as the neutron scattering length varies irregularly with atomic number and neutrons have a magnetic moment. wikipedia.org For example, a SANS study on a gallium-indium alloy confined in a nanoporous template demonstrated the technique's power in revealing the configuration of segregated phases. mdpi.comresearchgate.net
Below is a hypothetical data table illustrating the type of parameters that could be obtained from a SAXS/SANS experiment on a nanostructured LaIn sample.
| Parameter | Description | Potential Finding for LaIn |
| Radius of Gyration (Rg) | A measure of the overall size of scattering objects. | Could indicate the average size of nanoscale precipitates or clusters. |
| Scattering Vector (q) | Related to the scattering angle and wavelength. | The q-range of the experiment determines the size scale probed. |
| Porod Exponent (P) | Provides information about the nature of the interface of the scattering objects. | A value of P=4 would suggest smooth interfaces for any observed nanostructures. |
| Correlation Length (ξ) | Characterizes the average distance between structural features. | Could reveal the spacing of regularly arranged nanostructures. |
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)
XAS is a powerful element-specific technique that provides information on the local atomic and electronic structure of a specific element within a material. wikipedia.orgwikipedia.orglibretexts.orgtaylorandfrancis.com The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. For LaIn, XANES could be used to confirm the formal oxidation states of lanthanum and indium in the compound.
The EXAFS region contains information about the local atomic environment of the absorbing atom, including the number, type, and distance of its nearest neighbors. mpg.de By tuning the X-ray energy to the absorption edge of either lanthanum or indium, one could independently probe the local environment of each element in the LaIn structure. For instance, an EXAFS study on lanthanum in a biological system revealed coordination with oxygen/nitrogen, carbon, and manganese atoms at specific distances. nih.gov While the chemical environment is different, it demonstrates the capability of EXAFS to determine local coordination.
A hypothetical EXAFS analysis of LaIn might yield the following data:
| Absorbing Atom | Scattering Atom | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| La | In | 8 | 3.25 | 0.015 |
| La | La | 4 | 3.80 | 0.018 |
| In | La | 8 | 3.25 | 0.015 |
| In | In | 4 | 3.50 | 0.017 |
Micro- and Nanomechanical Characterization Methods for LaIn
Understanding the mechanical properties of intermetallic compounds at small length scales is crucial for their application in micro-devices and as strengthening phases in alloys. Nanoindentation is a primary technique for probing mechanical properties such as hardness and elastic modulus at the micro- and nanoscale. mdpi.comyoutube.com
In a nanoindentation experiment, a sharp indenter tip is pressed into the surface of the material while the load and displacement are continuously monitored. From the resulting load-displacement curve, mechanical properties can be extracted. For LaIn, nanoindentation could be used to determine its intrinsic hardness and elastic modulus, providing valuable data for materials design and reliability assessment. Studies on other intermetallic compounds have successfully employed nanoindentation to characterize their mechanical behavior. researchgate.netmdpi.comresearchgate.net
The following table presents a hypothetical summary of nanomechanical properties for LaIn that could be obtained through nanoindentation.
| Property | Description | Expected Value Range for Intermetallics |
| Hardness (H) | Resistance of a material to localized plastic deformation. | 5 - 15 GPa |
| Elastic Modulus (E) | A measure of the material's stiffness. | 100 - 200 GPa |
| Indentation Depth (h_max) | The maximum depth reached by the indenter at the peak load. | Dependent on applied load and material properties. |
| Contact Stiffness (S) | The slope of the initial portion of the unloading curve. | Used to calculate the elastic modulus. |
Computational Materials Science and Theoretical Investigations of Indium Lanthanum 1/1
First-Principles Calculations for LaIn
First-principles calculations, rooted in density functional theory (DFT), are a cornerstone of computational materials science. osti.gov These methods solve the quantum mechanical equations governing the behavior of electrons in a material without relying on empirical parameters. osti.gov This allows for the prediction of a wide range of material properties from the fundamental laws of physics.
First-principles calculations are instrumental in determining the electronic structure of materials, which dictates their electrical, optical, and magnetic properties. osti.govusf.edu For LaIn, these calculations can predict the band structure and the density of states (DOS). The band structure reveals the allowed energy levels for electrons, indicating whether the material is a metal, semiconductor, or insulator. The DOS provides the number of available electronic states at each energy level.
The accuracy of these theoretical predictions is validated by comparing them with available experimental data. aps.org For instance, the calculated lattice parameters and bulk modulus from first-principles calculations can be compared with experimental values obtained from techniques like X-ray diffraction. usf.edu In the study of the AlN(0001)/Ti(0001) interface, the calculated lattice constants for α-Ti and AlN were found to be in good agreement with experimental values. usf.edu Similarly, for more complex systems, theoretical predictions of phase transition pressures can be compared with experimental findings. aksaray.edu.tr
Table 1: Comparison of Theoretical and Experimental Properties
| Property | Theoretical Method | Calculated Value | Experimental Value |
|---|---|---|---|
| Lattice Constant (α-Ti) | First-Principles (DFT) | a = 2.941 Å, c = 4.663 Å | a = 2.951 Å, c = 4.679 Å |
| Lattice Constant (AlN) | First-Principles (DFT) | a = 3.126 Å, c = 5.008 Å | a = 3.110 Å, c = 4.980 Å |
| Phase Transition Pressure (LaN, B1 to B2) | First-Principles (DFT) | 25.25 GPa | ~25 GPa (for LaS) |
This table presents a comparison of theoretically calculated and experimentally measured properties for different materials, demonstrating the predictive power of first-principles calculations. Data sourced from usf.eduaksaray.edu.tr.
Lattice dynamics studies the vibrations of atoms in a crystal lattice, which are quantized as phonons. spcmc.ac.in First-principles calculations can be used to determine the phonon dispersion curves and the phonon density of states of a material. aijr.orgnih.gov Phonon dispersion curves show the relationship between the frequency of lattice vibrations and their wavevector, providing insights into the stability of the crystal structure. nih.gov The presence of imaginary phonon frequencies can indicate a structural instability. researchgate.net
The study of phonon properties is crucial for understanding a material's thermal properties, such as specific heat and thermal conductivity. spcmc.ac.in The interaction between electrons and phonons (electron-phonon coupling) is also a key factor in phenomena like superconductivity and electrical resistivity. aps.orgaps.org The strength of this coupling can be investigated by analyzing the temperature dependence of phonon linewidths and asymmetries in experimental techniques like Raman scattering, which can then be compared with theoretical predictions. aps.org
First-principles calculations can be used to predict the relative stability of different crystal structures for a given compound, thereby determining the equilibrium phase. aps.orgaksaray.edu.tr By calculating the total energy of various possible atomic arrangements, researchers can identify the structure with the lowest energy, which corresponds to the most stable phase at zero temperature. aps.org These calculations can also be extended to finite temperatures and pressures to construct theoretical phase diagrams. aimnet.it
Furthermore, these methods are invaluable for investigating metastable phases, which are non-equilibrium states that can possess unique and desirable properties. researchgate.netlanl.govrsc.org By calculating the energy landscape, it's possible to identify local energy minima that correspond to metastable structures. researchgate.netlanl.gov This information can guide experimental efforts to synthesize these phases, which might be achieved through techniques like rapid solidification or high-pressure synthesis. aimnet.it The concept of a "metastability threshold," the energy required to form a metastable phase relative to the ground state, can be calculated to provide insight into its potential for synthesis. researchgate.netrsc.org
Molecular Dynamics (MD) Simulations for LaIn Systems
Molecular dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of how a material evolves. wikipedia.orgyoutube.com The forces between atoms are typically described by interatomic potentials or force fields, which can be derived from first-principles calculations or experimental data. wikipedia.org
MD simulations are particularly useful for studying phenomena that occur over longer timescales and larger length scales than are accessible with first-principles methods. bohrium.comnih.gov This includes processes like diffusion, phase transformations, and the behavior of materials at finite temperatures. For LaIn systems, MD could be employed to study melting behavior, the formation of defects, and the dynamics of phase transitions. A crucial aspect of MD is the development of accurate interatomic potentials that can reliably describe the interactions between the different atomic species in the alloy. aps.org
Quantum Monte Carlo (QMC) Simulations for Indium-Lanthanum (1/1)
Quantum Monte Carlo (QMC) methods are a class of stochastic techniques used to solve the many-body Schrödinger equation with high accuracy. infn.it These methods, such as Variational Monte Carlo (VMC) and Diffusion Monte Carlo (DMC), provide a more direct treatment of electron correlation effects than standard DFT approaches. infn.it Electron correlation is the interaction between electrons, and its accurate description is crucial for many materials.
QMC simulations can serve as a benchmark for other computational methods. infn.it For a system like Indium-Lanthanum (1/1), QMC could be used to calculate highly accurate ground state energies and other electronic properties. scirp.org A study on the lanthanum atom demonstrated the feasibility of applying QMC methods to lanthanides, achieving satisfactory results for ionization potentials when compared to experimental data. scirp.org This suggests that QMC can be a valuable tool for obtaining precise theoretical data for LaIn, further refining our understanding of its electronic structure.
Integration of Machine Learning and Artificial Intelligence in LaIn Materials Science
The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into materials science to accelerate the discovery and design of new materials. researchgate.netresearchgate.netnih.gov These data-driven approaches can be used to predict material properties, screen large databases of compounds, and even generate new candidate materials with desired functionalities. researchgate.netarxiv.org
In the context of LaIn materials science, ML models can be trained on data from first-principles calculations or experiments to rapidly predict properties like stability, electronic structure, and mechanical behavior. researchgate.net This can significantly reduce the computational cost associated with exploring the vast compositional and structural space of intermetallic alloys. aps.org For instance, ML potentials can be developed to perform large-scale molecular dynamics simulations with an accuracy approaching that of DFT. aps.org The integration of ML and AI with high-throughput computations and experiments represents a paradigm shift in materials research, enabling a more efficient and targeted approach to materials discovery. nih.govarxiv.org
Potential Research Directions and Functional Applications of Indium Lanthanum 1/1 Intermetallics Academic Focus
Catalytic Applications of LaIn
Intermetallic compounds have garnered significant interest in the field of catalysis due to their well-defined crystal structures and distinct electronic properties, which can lead to enhanced activity and selectivity compared to traditional catalysts. mdpi.com
The catalytic behavior of intermetallic compounds is largely governed by electronic and geometric effects. psu.eduresearchgate.net The formation of an ordered intermetallic structure, such as in LaIn, results in strong heteronuclear bonds between lanthanum and indium atoms. This leads to a modification of the electronic properties of the constituent metals. psu.edu These electronic modifications can be systematically tuned to control the reactivity of the active sites on the catalyst's surface. psu.edu
The geometric arrangement of atoms on the surface of an intermetallic catalyst also plays a crucial role. The ordered structure provides well-defined active sites, which can enhance selectivity in catalytic reactions. mdpi.com In the case of LaIn, the specific arrangement of lanthanum and indium atoms on the catalytic surface would dictate the adsorption and activation of reactant molecules, influencing the reaction pathways. nih.gov The distinct chemical bonding and ordered crystal structure of intermetallics like LaIn can lead to superior thermal stability and resistance to deactivation. mdpi.com
Hydrogenation: Intermetallic compounds have shown great promise in various hydrogenation reactions due to their unique properties that can enhance catalytic activity and selectivity. mdpi.com For instance, some intermetallic compounds have been investigated as alternatives to precious metal catalysts in selective hydrogenation processes. mdpi.comnih.gov The hydride formation ability of some lanthanum-containing intermetallics, such as LaNi₅, is a well-known phenomenon. nih.gov While detrimental in some specific reactions, the interaction with hydrogen is a key aspect of hydrogenation catalysis. The potential of LaIn in hydrogenation reactions would depend on its ability to activate hydrogen and the substrate, which is influenced by its surface electronic structure and the geometry of its active sites.
Electrocatalysis: Electrocatalysis is critical for various renewable energy technologies, including fuel cells and water splitting. nih.govrsc.org Intermetallic compounds are attractive candidates for electrocatalysts due to their high electrical conductivity and potentially high density of active sites. rsc.org The electronic structure of intermetallics can be tailored to optimize the adsorption energies of reaction intermediates, thereby enhancing the efficiency of electrocatalytic reactions. psu.eduresearchgate.net The exploration of LaIn as an electrocatalyst could focus on reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and CO₂ reduction. The performance of LaIn in these applications would be contingent on its stability in the electrochemical environment and its intrinsic activity, which are governed by its electronic and geometric properties. nih.govrsc.org
Energy Storage and Conversion Applications of LaIn
The unique properties of the Indium-Lanthanum (1/1) intermetallic also suggest its potential in energy storage and conversion technologies.
Metal hydrides are a promising option for safe and high-density hydrogen storage. sfc.comresearchgate.net Intermetallic compounds, particularly those containing rare-earth elements like lanthanum, are known to form hydrides. eolss.net The classic example is LaNi₅, which can reversibly store hydrogen. researchgate.netmdpi.com The process involves the absorption of hydrogen atoms into the interstitial sites of the metal lattice, forming a metal hydride. sfc.com
The potential of LaIn as a hydrogen storage material would depend on several factors, including its hydrogen absorption capacity, the thermodynamics and kinetics of hydrogen absorption and desorption, and its stability over multiple cycles. The formation of LaIn hydrides would be a key area of investigation. The pressure and temperature conditions required for hydrogen uptake and release are critical parameters for practical applications. energy.gov
Table 1: Comparison of Hydrogen Storage Properties
| Property | Gaseous Hydrogen (Compressed) | Liquid Hydrogen (Cryogenic) | Metal Hydrides (e.g., LaNi₅) |
| Storage Principle | High pressure tanks (350–700 bar) arxiv.org | Cryogenic temperatures (-252.8°C) arxiv.org | Chemical absorption in a solid sfc.com |
| Volumetric Density | Low | High | High eolss.net |
| Safety | High pressure risk | Boil-off losses | Generally considered safer sfc.com |
| Energy for Storage | Compression energy | Liquefaction energy | Heat management during absorption/desorption eolss.net |
Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, making them valuable for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is determined by its figure of merit (ZT).
Recent studies on the related compound LaIn₃ have shown that it possesses thermoelectric properties. columbia.edu While LaIn₃ is a metal, its thermoelectric performance could be indicative of the potential within the La-In system. The investigation of the Seebeck coefficient, electrical conductivity, and thermal conductivity of the LaIn (1/1) intermetallic is a crucial research direction. Optimizing these properties is key to achieving a high ZT value. The electronic band structure and phonon scattering mechanisms within the LaIn crystal lattice will be the primary determinants of its thermoelectric performance.
Relevance of LaIn in Quantum Information Science
Quantum information science (QIS) is a rapidly advancing field that leverages the principles of quantum mechanics to develop new technologies for computing, communication, and sensing. anl.govlbl.gov Materials with unique quantum properties, often termed quantum materials, are the foundation for these technologies. stanford.eduarxiv.org
The relevance of the Indium-Lanthanum (1/1) intermetallic to QIS likely lies in the potential for emergent quantum phenomena such as superconductivity. Intermetallic compounds, particularly those containing lanthanide and actinide elements, are known to exhibit unconventional superconductivity and complex magnetic ordering. dtic.mil Superconductivity, the phenomenon of zero electrical resistance, is a key property for building qubits, the fundamental units of a quantum computer. anl.gov
The search for new superconducting materials is an active area of research in condensed matter physics and materials science. aps.orgyoutube.com The investigation of LaIn at very low temperatures would be necessary to determine if it undergoes a superconducting transition. The discovery of superconductivity in LaIn would make it a material of significant interest for the development of quantum computing hardware and other quantum devices. The interplay of its electronic structure, crystal lattice, and potential for strong electron correlations could lead to novel quantum states.
Exploration of Novel Functional Properties in LaIn Systems
The intermetallic compound Indium-Lanthanum (1/1), or LaIn, represents a fascinating subject for materials science research, positioned at the intersection of rare-earth and post-transition metal chemistry. While extensive experimental data on LaIn itself is emerging, the properties of related lanthanum and indium-based materials provide a strong impetus for exploring its potential in various functional applications. The investigation into novel properties of LaIn systems is a promising avenue for discovering new materials with unique electronic, thermal, and chemical behaviors.
Superconductivity
One of the most compelling research directions for the LaIn system is the exploration of superconductivity. While data on LaIn (1/1) is not extensively detailed, related compounds showcase the potential of the lanthanum-indium family as superconductors. For instance, the compound La₂Ni₂In has been observed to exhibit superconductivity at temperatures below 0.9 K. researchgate.net Detailed analysis of its physical properties, including resistivity, magnetic susceptibility, and specific heat, indicates that La₂Ni₂In is a type-II superconductor. researchgate.net Furthermore, research on LaNiGa₂, another intermetallic containing lanthanum, has revealed unconventional superconducting properties, including evidence for a multi-gap superconducting state and the rare phenomenon of time-reversal symmetry breaking in its superconducting phase. escholarship.org These findings in chemically similar systems suggest that LaIn could harbor interesting, and possibly unconventional, superconducting characteristics. Future research would likely focus on the synthesis of high-purity LaIn single crystals and their characterization at cryogenic temperatures to determine their critical temperature (Tc) and other superconducting parameters.
Thermoelectric Properties
The field of thermoelectrics, which involves the conversion of heat into electrical energy and vice-versa, is another promising area for the application of LaIn. The efficiency of a thermoelectric material is determined by a dimensionless figure of merit, zT, which is dependent on the Seebeck coefficient, electrical conductivity, and thermal conductivity. northwestern.edu Materials with high power factors and low thermal conductivity are desirable. northwestern.edu Theoretical studies on related lanthanum and indium phosphide (B1233454) compounds, such as La₂InP, have shown that they are potential thermal photovoltaic materials. nih.gov These studies, often employing Density Functional Theory (DFT), analyze the electronic, optical, thermoelectric, and thermal properties to predict their performance. nih.gov For LaIn, a systematic investigation into its thermoelectric properties would involve measuring its Seebeck coefficient, electrical resistivity, and thermal conductivity over a range of temperatures. Doping strategies, often used to optimize the charge carrier concentration in thermoelectric materials, could also be explored to enhance the zT of LaIn. northwestern.edu
Catalytic Potential
The constituent elements of LaIn, lanthanum and indium, are known to be components of effective catalysts. Lanthanum oxides are utilized in a variety of catalytic processes, including environmental catalysis in automotive converters and fluid catalytic cracking in the petroleum industry. stanfordmaterials.com Similarly, indium oxides have been investigated as potential alternatives to conventional catalysts for the hydrogenation of CO₂ to methanol. acs.org The synergy between lanthanum and indium in the LaIn intermetallic could lead to novel catalytic activities. Research in this area would involve synthesizing high-surface-area LaIn powders or supported LaIn nanoparticles and testing their performance in industrially relevant chemical reactions. The focus would be on understanding the surface chemistry and identifying the active sites responsible for catalysis.
Optical and Magnetic Properties
The optical and magnetic properties of LaIn are less explored but hold potential for niche applications. A full potential study of lanthanum and indium phosphides has indicated desirable optical properties in the near UV or UV region, suggesting that LaIn might also possess interesting optical characteristics for applications in optoelectronic devices. nih.gov In terms of magnetic properties, while lanthanum itself is not strongly magnetic, its intermetallic compounds can exhibit interesting magnetic behaviors. For example, LaNi₅ has been studied for its magnetic properties and their effect on hydrogen desorption. nih.gov Although LaIn is expected to be weakly magnetic, detailed investigations into its magnetic susceptibility and its response to external magnetic fields could reveal subtle effects that might be harnessed in specific applications.
Interactive Data Tables
Table 1: Superconducting Properties of Related Lanthanum Intermetallics
| Compound | Superconducting Transition Temperature (Tc) | Superconductor Type | Notable Features | Reference |
| La₂Ni₂In | < 0.9 K | Type-II | Dirty-limit superconductor, likely s-wave gap symmetry. | researchgate.net |
| LaNiGa₂ | Not specified | Unconventional | Breaks time-reversal symmetry in the superconducting state; multi-gap behavior. | escholarship.org |
| La₃Ni₂O₇ | ~80 K (under high pressure) | High-temperature superconductor | Superconductivity observed above 14 GPa. | arxiv.orgresearchgate.net |
Table 2: Thermoelectric and Optical Properties of Related La-In Compounds
| Compound | Property Investigated | Key Finding | Potential Application | Reference |
| La₂InP | Thermoelectric, Optical | Power factor in agreement with existing thermoelectric materials; desirable properties in the near UV/UV region. | Thermal photovoltaics | nih.gov |
| LaCoO₃ | Thermoelectric | Seebeck coefficient of ~635 µV/K at 300 K; potential as a good thermoelectric material with n-type doping at high temperatures. | High-temperature thermoelectrics | arxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
